6-(Morpholin-4-yl)-2,3-bis[4-(morpholin-4-yl)phenyl]quinoxaline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((6-Morpholinoquinoxaline-2,3-diyl)bis(4,1-phenylene))dimorpholine typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Substitution with Morpholine Groups: The quinoxaline core is then reacted with morpholine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to introduce the morpholine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4’-((6-Morpholinoquinoxaline-2,3-diyl)bis(4,1-phenylene))dimorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoxaline derivatives with oxidized morpholine groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with new functional groups replacing the morpholine groups.
Scientific Research Applications
4,4’-((6-Morpholinoquinoxaline-2,3-diyl)bis(4,1-phenylene))dimorpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4’-((6-Morpholinoquinoxaline-2,3-diyl)bis(4,1-phenylene))dimorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-((6-Morpholinoquinoxaline-2,3-diyl)bis(4,1-phenylene))diamine
- 4,4’-((6-Morpholinoquinoxaline-2,3-diyl)bis(4,1-phenylene))diethanol
Uniqueness
4,4’-((6-Morpholinoquinoxaline-2,3-diyl)bis(4,1-phenylene))dimorpholine is unique due to its specific substitution pattern and the presence of morpholine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H35N5O3 |
---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
4-[2,3-bis(4-morpholin-4-ylphenyl)quinoxalin-6-yl]morpholine |
InChI |
InChI=1S/C32H35N5O3/c1-5-26(35-11-17-38-18-12-35)6-2-24(1)31-32(25-3-7-27(8-4-25)36-13-19-39-20-14-36)34-30-23-28(9-10-29(30)33-31)37-15-21-40-22-16-37/h1-10,23H,11-22H2 |
InChI Key |
OJNILUMXXOZKFD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)N5CCOCC5)N=C3C6=CC=C(C=C6)N7CCOCC7 |
Origin of Product |
United States |
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